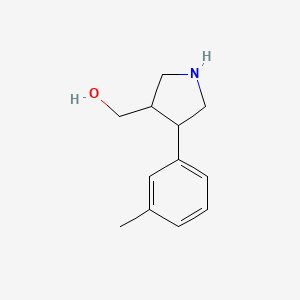![molecular formula C8H16N2 B14803704 7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14803704.png)
7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H16N2. It is a derivative of pyrrolo[2,3-b]pyridine, characterized by the presence of a methyl group and an octahydro structure, which indicates full hydrogenation of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine typically involves the hydrogenation of pyrrolo[2,3-b]pyridine derivatives. One common method includes the catalytic hydrogenation of 7-methyl-1H-pyrrolo[2,3-b]pyridine using a palladium or platinum catalyst under high pressure and temperature conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes. These processes allow for better control over reaction conditions and improved yields. The use of high-performance catalysts and optimized reaction parameters ensures the efficient production of the compound .
化学反応の分析
Types of Reactions
7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Partially or fully reduced derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. The compound binds to the ATP-binding site of FGFRs, preventing their activation and subsequent signal transduction pathways such as RAS-MEK-ERK and PI3K-Akt .
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound, lacking the methyl and octahydro modifications.
7-Azaindole: A structurally similar compound with a nitrogen atom in place of one of the carbon atoms in the pyridine ring.
Uniqueness
7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine is unique due to its fully hydrogenated structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. These modifications can enhance its stability and specificity as a ligand in biochemical applications .
特性
分子式 |
C8H16N2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC名 |
7-methyl-1,2,3,3a,4,5,6,7a-octahydropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H16N2/c1-10-6-2-3-7-4-5-9-8(7)10/h7-9H,2-6H2,1H3 |
InChIキー |
HLISGORYOZLJMH-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC2C1NCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



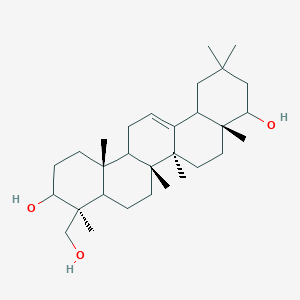
![tert-butyl N-[1-[(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14803624.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14803629.png)
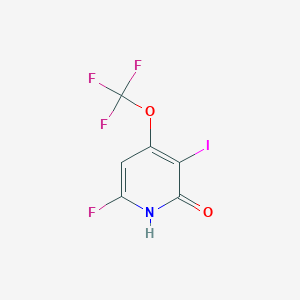
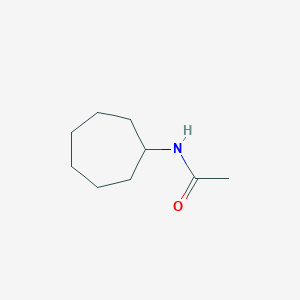
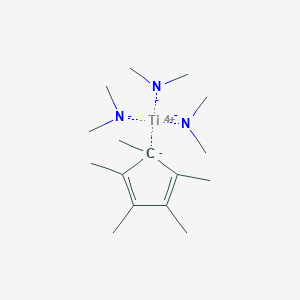
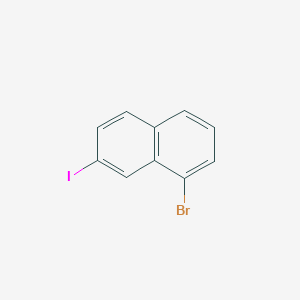
![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B14803662.png)
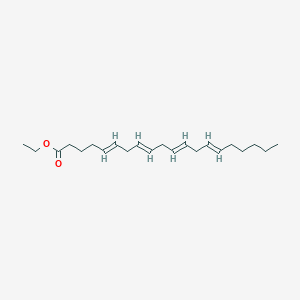
![3-[(2-Methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14803674.png)
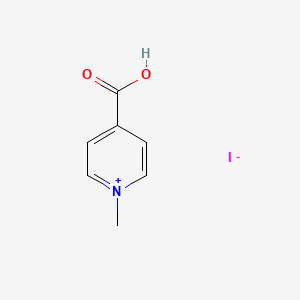
![N,N'-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B14803693.png)
